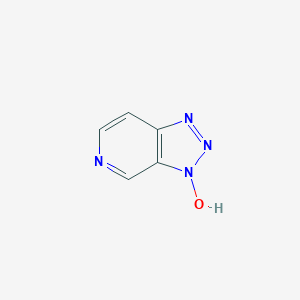

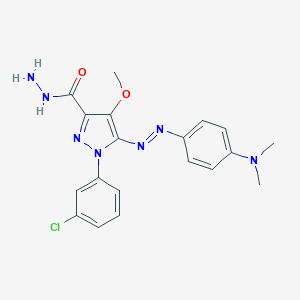

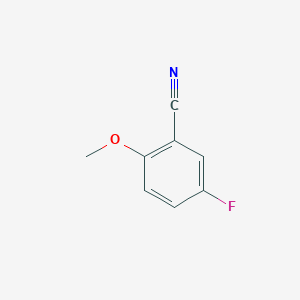

![molecular formula C18H23NO3 B061706 Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 159634-59-0](/img/structure/B61706.png)

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a chemical compound of interest in synthetic chemistry, particularly in the synthesis of pharmacologically active compounds. It represents a structural class combining spirocyclic and piperidine motifs, which are often found in molecules with significant biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, an efficient and practical asymmetric synthesis of a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed, showcasing the diastereoselective reduction and isomerization steps crucial for obtaining enantiomerically pure intermediates (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through methods like single crystal X-ray diffraction. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined, revealing a monoclinic space group and highlighting the importance of crystalline structure in understanding compound properties (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate and its analogs are central to their application in synthesis. For example, the metal-free oxidative ipso-carboacylation of alkynes, utilizing tert-butyl hydrogenperoxide (TBHP), demonstrates the compound's role in facilitating difunctionalization of alkynes through oxidative cross-coupling reactions (Xuan-Hui Ouyang et al., 2014).

Scientific Research Applications

Synthesis of Substituted Piperidines

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a valuable scaffold for synthesizing substituted piperidines. Harmsen et al. (2011) reported the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which was then converted into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions, demonstrating its versatility as a scaffold for preparing substituted piperidines (Harmsen et al., 2011).

Acetyl-CoA Carboxylase Inhibitors Synthesis

The compound has been used in the synthesis of acetyl-CoA carboxylase inhibitors, critical for metabolic regulation. Huard et al. (2012) synthesized 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors using the tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate. The process involved a streamlined 10-step synthesis, indicating the compound's importance in creating novel inhibitors (Huard et al., 2012).

Structural Analysis and Molecular Structure Synthesis

The compound's structural analysis and synthesis have been a subject of interest due to its complex structure. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar structure, characterized it using 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This highlights the interest in the structural aspects of similar compounds and their relevance in scientific research (Moriguchi et al., 2014).

properties

IUPAC Name |

tert-butyl 3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYHAYAJHNQBGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595484 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

159634-59-0 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

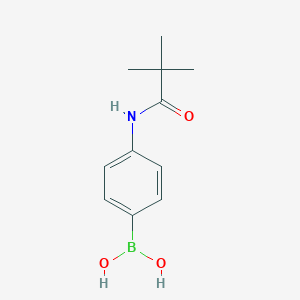

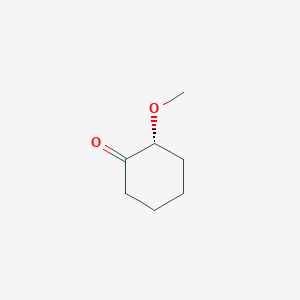

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

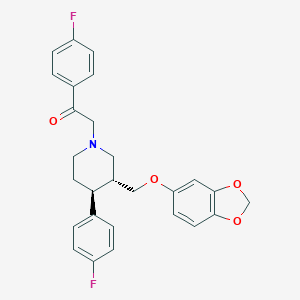

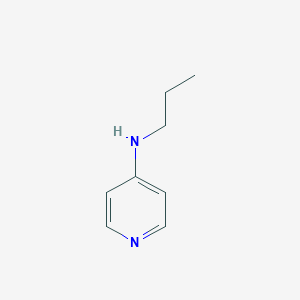

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

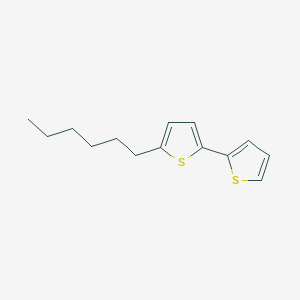

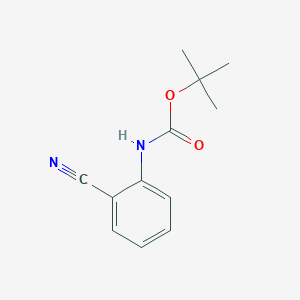

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)